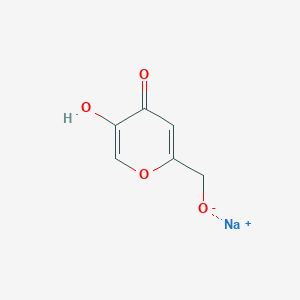

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt

Description

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt is the sodium derivative of kojic acid (C₆H₆O₄), a natural compound produced by fungi such as Aspergillus oryzae . Kojic acid and its derivatives are widely recognized for their tyrosinase-inhibitory properties, making them valuable in cosmetic formulations for skin whitening and treatment of hyperpigmentation disorders like melasma . Structurally, the compound retains the γ-pyrone backbone of kojic acid but incorporates a sodium counterion, altering its physicochemical behavior .

Properties

IUPAC Name |

sodium;(5-hydroxy-4-oxopyran-2-yl)methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O4.Na/c7-2-4-1-5(8)6(9)3-10-4;/h1,3,9H,2H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGSAVMIBSOBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C(C1=O)O)C[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90990380 | |

| Record name | Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70145-54-9 | |

| Record name | 4H-Pyran-4-one, 5-hydroxy-2-(hydroxymethyl)-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Parameters

| Parameter | Optimal Condition | Yield | Source |

|---|---|---|---|

| Solvent | Water or methanol | 85–92% | |

| Temperature | 20–25°C (room temp) | — | |

| NaOH Equivalents | 1.0–1.2 eq | — | |

| Reaction Time | 1–2 hours | — |

The product is isolated by evaporating the solvent under reduced pressure, followed by recrystallization from ethanol/ethyl acetate mixtures. This method is favored for its simplicity and scalability, though impurities from incomplete neutralization may require additional purification steps.

Alternative Synthetic Routes via Intermediate Formation

| Reagent | Role | Conditions |

|---|---|---|

| Sodium methoxide | Base catalyst | Anhydrous benzene |

| Methyl formate | Formylating agent | 0–30°C |

| Sulfuric acid | Acidification | pH < 2.5 |

This method achieves moderate yields (70–75%) but requires stringent anhydrous conditions.

Protection-Deprotection Strategies

A multi-step synthesis reported in Dalton Transactions involves protecting the hydroxyl group before salt formation:

-

Benzyl Protection : Kojic acid reacts with benzyl chloride in methanol using NaOH, forming 5-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one.

-

Ammonolysis : The protected intermediate undergoes ring expansion with ammonia, yielding a pyridinone derivative.

-

Hydrogenolysis : Catalytic hydrogenation removes the benzyl group, regenerating the hydroxyl group.

-

Neutralization : The final product is treated with NaOH to form the sodium salt.

This route, though laborious, ensures high purity (≥95%) and is suitable for pharmaceutical-grade synthesis.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and throughput:

-

Continuous Flow Reactors : Kojic acid and NaOH are fed continuously into a reactor, with real-time pH monitoring to ensure complete neutralization.

-

Solvent Recovery : Methanol or ethanol is recycled via distillation, reducing waste.

-

Quality Control : In-line spectroscopy (e.g., FTIR) verifies reaction completion, minimizing batch variability.

Purification and Characterization

Crystallization Techniques

The sodium salt is purified via recrystallization:

| Solvent System | Purity Achieved | Crystal Morphology |

|---|---|---|

| Ethanol/water (3:1) | 98% | Needle-like crystals |

| Acetone/ethyl acetate | 95% | Prismatic crystals |

Analytical Validation

-

NMR : H NMR (DO): δ 6.51 (s, 1H, pyranone-H), 4.41 (s, 2H, -CHOH).

-

HPLC : Retention time = 4.2 min (C18 column, 0.1% TFA in water/acetonitrile).

| Factor | Effect on Stability | Mitigation Strategy |

|---|---|---|

| Humidity | Deliquescence | Store in desiccators (≤30% RH) |

| Light | Oxidation | Amber glass containers |

| Temperature (>40°C) | Dehydration | Cold storage (2–8°C) |

Shelf life exceeds 24 months when stored in airtight containers at controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, particularly iron, aluminum, copper, and zinc.

Oxidation: The hydroxyl groups can be oxidized under specific conditions.

Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Chelation: Typically involves metal salts like ferric chloride in aqueous solutions.

Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide.

Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic conditions.

Major Products

Chelation: Forms metal complexes.

Oxidation: Produces corresponding ketones or aldehydes.

Substitution: Yields substituted derivatives of the original compound.

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 401.7 °C |

| Flash Point | 179.9 °C |

| Solubility | Soluble in water |

| Toxicity | Moderately toxic by intravenous route |

Biochemical Pathways

The inhibition of tyrosinase affects the melanogenesis pathway, leading to decreased pigmentation. This mechanism is particularly relevant in cosmetic applications targeting age spots and other forms of hyperpigmentation.

Chemistry

In coordination chemistry, 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt is utilized as a chelating agent that forms stable complexes with various metal ions. This property is essential for studying structural and functional properties of these complexes.

Biology

In biological research, this compound is employed to investigate metal ion homeostasis and its effects on cellular processes. Its antimicrobial and antioxidant properties are also subjects of ongoing research.

Medicine

The compound's chelation properties make it a candidate for treating metal overload disorders such as thalassemia. Additionally, it is being explored for potential applications in wound healing and skin lightening formulations.

Industry

In industrial applications, the compound finds use in cosmetics, pharmaceuticals, and food additives. Its metal-chelating characteristics enhance product stability and efficacy.

Research indicates that this compound exhibits significant biological activity:

Antioxidant Activity

Studies have shown that this compound possesses antioxidant properties that help protect cells from oxidative stress linked to diseases such as cancer and neurodegenerative disorders.

Antimicrobial Properties

The compound has demonstrated effectiveness as an antimicrobial agent against resistant strains of bacteria and fungi, indicating potential for new treatment developments.

Case Studies and Research Insights

- A study highlighted that derivatives of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one exhibit both tyrosinase inhibitory and antioxidant properties, suggesting therapeutic applications beyond cosmetics.

- Another investigation focused on its antimicrobial efficacy, demonstrating potential uses in developing treatments for infections caused by resistant bacterial strains.

- Research into its chelation capabilities has shown promise in addressing conditions related to metal overload, further expanding its application scope in medicine.

Mechanism of Action

The primary mechanism of action of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit various biological processes, such as melanin production in the skin. The molecular targets include metal ions like iron, which are essential for the activity of enzymes involved in melanin synthesis.

Comparison with Similar Compounds

Kojic Acid Esters

Kojic acid esters (e.g., kojic acid dipalmitate) are lipophilic derivatives synthesized to improve skin penetration and stability. Unlike the sodium salt, these esters exhibit higher lipid solubility, making them suitable for oil-based cosmetic formulations. However, they show reduced water solubility, limiting their use in aqueous systems .

Pyridin-4-one Derivatives

Reaction of kojic acid with benzyl chloride and amines yields pyridin-4-one derivatives (e.g., IIa,b in and ). These derivatives demonstrate enhanced tyrosinase inhibition compared to kojic acid, with IC₅₀ values up to 10-fold lower . The sodium salt, while more water-soluble, may lack comparable inhibitory potency due to the absence of aromatic or alkylamine substituents that enhance enzyme binding .

Halo-Methyl Derivatives

2-Chloromethyl and 2-iodomethyl derivatives (e.g., Entry 25–26 in ) exhibit modified electronic properties due to halogen substitution. These derivatives show variable stability (log values: 5.43–5.97) compared to the sodium salt (log value: 6.06), suggesting that halogenation reduces stability but may enhance reactivity in pesticide applications .

Biological Activity

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt, commonly known as kojic acid, is a compound with significant biological activity. This article explores its mechanisms of action, pharmacological properties, and potential applications in various fields, including medicine and industry.

Target Enzyme

The primary target of kojic acid is the enzyme tyrosinase , which is crucial in the biosynthesis of melanin. By inhibiting tyrosinase, kojic acid effectively reduces melanin production, making it useful in skin-lightening formulations.

Biochemical Pathways

Kojic acid affects the melanogenesis pathway , which is responsible for melanin production in the skin. Its inhibition of tyrosinase leads to decreased melanin synthesis, which is beneficial for treating hyperpigmentation disorders.

Pharmacokinetics

Kojic acid's bioavailability is influenced by its solubility and stability in biological systems. It can be absorbed through the skin and has been shown to exhibit varying degrees of penetration depending on formulation. The compound's stability can be affected by environmental factors such as pH and temperature, which are critical for its efficacy in topical applications.

Biological Activities

Kojic acid exhibits a range of biological activities beyond its role as a skin-lightening agent:

- Antimicrobial Properties : Kojic acid has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. This property makes it a candidate for use in cosmetic and pharmaceutical formulations aimed at preventing infections .

- Antioxidant Effects : The compound has antioxidant properties that help protect cells from oxidative stress. This is particularly relevant in the context of skin health, where oxidative damage can lead to premature aging .

- Chelating Agent : Kojic acid acts as a chelating agent, binding metal ions and potentially aiding in the treatment of metal overload disorders such as hemochromatosis .

Research Findings

Recent studies have highlighted the potential of kojic acid derivatives in various therapeutic applications:

- Anti-Glioma Activity : A study synthesized novel derivatives of kojic acid that exhibited potent anti-proliferative activity against glioma cells. One derivative showed an IC50 value of 1.43 μM against HT1080 cells, indicating strong potential as an antiglioma agent .

- Inhibition of d-2-Hydroxyglutarate : Some derivatives were found to significantly inhibit the production of d-2-hydroxyglutarate (d-2HG), a metabolite associated with glioma progression. This suggests a novel mechanism for treating gliomas by targeting metabolic pathways rather than directly inhibiting tumor growth .

Applications

Kojic acid's diverse biological activities have led to its application across multiple sectors:

Case Studies

- Skin Lightening Formulations : Clinical trials have demonstrated the effectiveness of kojic acid in reducing hyperpigmentation when incorporated into topical formulations. Patients showed significant improvement after consistent application over several weeks.

- Antimicrobial Efficacy : Research has shown that kojic acid exhibits inhibitory effects against pathogens like Staphylococcus aureus and Candida albicans, supporting its use in topical antiseptics and preservatives.

- Cancer Research : The exploration of kojic acid derivatives has opened avenues for developing new cancer therapies, particularly targeting gliomas through metabolic inhibition rather than direct cytotoxicity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt?

- Methodological Answer : The sodium salt is typically derived from kojic acid (5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) via neutralization with sodium hydroxide. For derivatives, meglumine has been employed as a biodegradable catalyst in condensation reactions, enabling high yields and recyclability. Purification involves recrystallization from aqueous solutions or chromatography for complex mixtures .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- Spectroscopy : IR for functional groups (e.g., hydroxyl, carbonyl), H and C NMR for structural elucidation .

- Mass Spectrometry : To confirm molecular weight and fragmentation patterns .

- Stability Assessment : Quantitative Structure-Property Relationship (QSPR) models can predict stability using parameters like log and polar surface area (e.g., log = 6.06 for the parent compound) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Handling : Use local exhaust ventilation, avoid strong oxidizers, and minimize dust generation. PPE (gloves, goggles) is mandatory .

- Toxicity : The sodium salt exhibits moderate toxicity via intravenous routes (LDLo = 1000 mg/kg in rats, dogs, and rabbits). Acute exposure requires immediate medical consultation .

Advanced Research Questions

Q. How can researchers design in vivo studies to assess endocrine disruption potential?

- Methodological Answer : Utilize aquatic models (e.g., fish or amphibians) to evaluate endocrine endpoints like vitellogenin induction or gonad histopathology. A search strategy combining Web of Science queries (e.g., "endocrine AND fish") and targeted assays (e.g., OECD TG 229) is recommended. Only one study (as of 2023) directly links this compound to endocrine effects in aquatic species, highlighting the need for robust experimental replication .

Q. What methodologies are effective for evaluating antioxidant activity in derivatives of this compound?

- Methodological Answer :

- DPPH Assay : Measures radical scavenging via UV-Vis absorbance reduction at 517 nm.

- HO and NO Scavenging : Quantifies inhibition of reactive species generation.

- Dose-Response Correlation : Ensure activity is concentration-dependent (e.g., derivative 4k showed significant DPPH scavenging at 50–200 µg/mL) .

Q. How should conflicting genotoxicity data be resolved across different experimental models?

- Methodological Answer : Discrepancies between in vitro (e.g., positive Ames test at 1 mg/plate) and in vivo (no significant clastogenicity in mammalian models) require a tiered approach:

Replicate Assays : Use multiple bacterial strains (e.g., TA98, TA100) and mammalian cells (e.g., micronucleus test).

Mechanistic Studies : Assess DNA adduct formation or oxidative stress markers.

In Vivo Validation : Prioritize OECD-compliant rodent studies to contextualize in vitro findings .

Q. How can molecular docking simulations predict the binding affinity of derivatives to target proteins?

- Methodological Answer :

- Protein Preparation : Use tools like AutoDock to prepare 3D structures (e.g., 3MNG protein for antioxidant studies).

- Docking Parameters : Set grid size to cover the active site and apply Lamarckian genetic algorithms.

- Validation : Compare docking scores (e.g., −7.6 kcal/mol for 4k ) with experimental IC values to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.